molecular formula C20H26N4O5 B4214923 ethyl 5-propyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

ethyl 5-propyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B4214923
M. Wt: 402.4 g/mol
InChI Key: IQMHQLDTZQIQQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-propyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a chemical scaffold of significant interest in medicinal chemistry for the development of novel therapeutic agents. This 1,2,4-triazolo[1,5-a]pyrimidine derivative is primarily investigated for its potential to inhibit key enzymatic processes in pathogens. Research on closely related analogues has demonstrated that this core structure is a promising scaffold for disrupting the protein-protein interaction between the PA and PB1 subunits of the influenza virus RNA-dependent RNA polymerase (RdRP), a validated antiviral target . Furthermore, compounds based on the 1,2,4-triazolo[1,5-a]pyrimidine structure have been identified as potent protozoan proteasome inhibitors, showing promise for the treatment of parasitic diseases such as leishmaniasis and Chagas disease . The specific 2,3,4-trimethoxyphenyl substitution at the 7-position, combined with the propyl group at the 5-position, is designed to optimize interactions within the hydrophobic binding cavities of target proteins, thereby enhancing binding affinity and inhibitory potency. This compound is intended for research use only, strictly for in vitro studies aimed at advancing the development of new antiviral and antiparasitic therapies.

Properties

IUPAC Name

ethyl 5-propyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O5/c1-6-8-13-15(19(25)29-7-2)16(24-20(23-13)21-11-22-24)12-9-10-14(26-3)18(28-5)17(12)27-4/h9-11,16H,6-8H2,1-5H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMHQLDTZQIQQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(N2C(=NC=N2)N1)C3=C(C(=C(C=C3)OC)OC)OC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Critical Analysis of Evidence

  • Contradictions: notes TMDP’s "high toxicity," contradicting ’s claim of "reduced toxicity compared to piperidine." This discrepancy highlights the need for context-specific toxicity assessments.
  • Data Gaps : Direct pharmacological or agrochemical data for the target compound are absent. Extrapolations rely on structurally similar analogs (e.g., ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-propyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-propyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

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